1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene is an organic compound with a complex structure that includes a nitrobenzene core substituted with methoxyphenoxy and butoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxyphenol with 1,4-dibromobutane to form 4-(2-methoxyphenoxy)butane. This intermediate is then reacted with 4-methyl-2-nitrobenzene under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methoxy and butoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are often used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly employed.
Major Products Formed
Oxidation: Conversion to 1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-aminobenzene.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Reduction: Formation of 1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-aminobenzene.
Scientific Research Applications
1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenoxy and butoxy groups may also contribute to its overall activity by influencing its solubility and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(2-methoxyphenoxy)butoxy]naphthalene
- 1-{2-[4-(2-methoxyphenoxy)butoxy]phenyl}ethanone
- 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
Uniqueness
1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications.
Properties
IUPAC Name |
1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-14-9-10-16(15(13-14)19(20)21)23-11-5-6-12-24-18-8-4-3-7-17(18)22-2/h3-4,7-10,13H,5-6,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAANGFTGJCDLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC=CC=C2OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.